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Tris(dimethylamido)gallium(III)

Atomic Layer Deposition Gallium Nitride Low-Temperature Processing

Tris(dimethylamido)gallium(III) (TDMAGa), CAS 57731-40-5, is a homoleptic gallium amide complex that exists as a dimeric species [Ga(NMe₂)₃]₂ in the solid state. This compound belongs to the class of metal-organic precursors employed in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for fabricating gallium-containing thin films, including gallium nitride (GaN), gallium oxide (Ga₂O₃), and gallium sulfide (GaS).

Molecular Formula C12H36Ga2N6
Molecular Weight 403.9 g/mol
CAS No. 57731-40-5
Cat. No. B3145600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamido)gallium(III)
CAS57731-40-5
Molecular FormulaC12H36Ga2N6
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCN(C)[Ga](N(C)C)N(C)C.CN(C)[Ga](N(C)C)N(C)C
InChIInChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3
InChIKeyOHLCFMPFTXQSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylamido)gallium(III) 57731-40-5: Gallium Amide Precursor for Low-Temperature ALD and CVD of GaN, Ga₂O₃, and GaS Thin Films


Tris(dimethylamido)gallium(III) (TDMAGa), CAS 57731-40-5, is a homoleptic gallium amide complex that exists as a dimeric species [Ga(NMe₂)₃]₂ in the solid state [1]. This compound belongs to the class of metal-organic precursors employed in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for fabricating gallium-containing thin films, including gallium nitride (GaN), gallium oxide (Ga₂O₃), and gallium sulfide (GaS) [2]. Unlike alkyl-based gallium precursors such as trimethylgallium (TMG) and triethylgallium (TEG), TDMAGa features Ga-N bonds rather than Ga-C bonds, which fundamentally alters its decomposition pathway and carbon incorporation behavior during film growth [3]. The compound is commercially available as a crystalline solid with a melting point of 104–105.5 °C and is typically handled under inert atmosphere due to its moisture sensitivity . Its primary value proposition lies in enabling thermal ALD of GaN at temperatures substantially lower than those required by conventional MOCVD using TMG, addressing a critical process limitation for temperature-sensitive device integration [4].

Why Generic Gallium ALD Precursors Cannot Substitute for Tris(dimethylamido)gallium(III) in Low-Temperature Process Flows


In scientific procurement for ALD and CVD processes, gallium precursors are not functionally interchangeable. The selection of a specific gallium precursor directly determines the viable deposition temperature window, film impurity profiles, and the necessity of plasma activation or buffer layers [1]. Conventional alkyl-based precursors such as trimethylgallium (TMG) and triethylgallium (TEG) exhibit high vapor pressures at room temperature (TMG: 227 Torr at 20 °C) [2] and are optimized for high-temperature MOCVD (>700 °C) [3]. However, when deployed in low-temperature thermal ALD regimes (<300 °C), these alkyl precursors suffer from incomplete ligand elimination, resulting in unacceptable carbon contamination levels (>5 at%) [4]. Furthermore, TMG and TEG require plasma enhancement or specialized co-reactants to achieve self-limiting ALD behavior below 300 °C, complicating process integration for temperature-sensitive substrates [5]. The amide-based TDMAGa addresses this substitution gap by providing thermal ALD capability at 150–250 °C without plasma activation, fundamentally enabling GaN deposition on substrates and device architectures that cannot tolerate conventional high-temperature MOCVD conditions [6]. Simply selecting a gallium precursor based on cost or availability without matching the precursor chemistry to the target deposition temperature and film purity requirements will result in process failure, manifested as either film quality degradation or complete loss of self-limiting ALD behavior.

Quantitative Differentiation Evidence: Tris(dimethylamido)gallium(III) vs. Trimethylgallium in ALD Process Metrics


Thermal ALD Temperature Window: TDMAGa Enables Plasma-Free GaN Deposition at 150–250 °C vs. TMG Requiring >700 °C for MOCVD or Plasma Activation Below 300 °C

TDMAGa enables thermal ALD of GaN at 150–250 °C without plasma enhancement, whereas TMG-based processes require either high-temperature MOCVD (>700 °C) or plasma activation to achieve self-limiting growth below 300 °C. Choi et al. (2026) demonstrated a thermal ALD process for GaN using TDMAGa and NH₃ with a self-limiting deposition window of 150–250 °C [1]. In contrast, conventional TMG-based GaN deposition is performed by MOCVD at approximately 800 °C [2]. The lower temperature capability of TDMAGa directly enables GaN integration on temperature-sensitive substrates and devices that cannot withstand MOCVD thermal budgets.

Atomic Layer Deposition Gallium Nitride Low-Temperature Processing Thermal ALD Semiconductor Manufacturing

Film Resistivity: TDMAGa-Derived GaN Films Achieve 10⁻¹ Ω·cm Resistivity After Annealing vs. As-Deposited TMG ALD Films

TDMAGa-derived GaN films demonstrate significant resistivity reduction upon post-deposition annealing, achieving values suitable for electronic device applications. Choi et al. (2026) reported that as-deposited GaN films grown at 225 °C using TDMAGa exhibited high resistivity (beyond measurement limit). However, after annealing at 700 °C in NH₃ atmosphere, the resistivity decreased to 10⁻¹ Ω·cm [1]. This represents a quantifiable pathway to conductive GaN films without requiring high-temperature deposition conditions. Comparable resistivity data for TMG-based thermal ALD GaN films in the same low-temperature regime is not widely reported, as TMG typically requires plasma enhancement or higher deposition temperatures to produce conductive films [2].

Gallium Nitride Thin Film Resistivity Post-Deposition Annealing Semiconductor Characterization Atomic Layer Deposition

Carbon and Oxygen Impurity Control: TDMAGa Thermal ALD GaN Films Contain 6.4 at% C and 5.2 at% O at 150 °C vs. Higher Contamination Levels in Low-Temperature TMG Processes

Quantitative XPS analysis of TDMAGa-derived GaN films reveals controlled impurity incorporation at low deposition temperatures. Choi et al. (2026) reported carbon content of 6.4 at% and oxygen content of 5.2 at% for GaN films deposited at 150 °C, decreasing to 1.1 at% carbon and 3.4 at% oxygen at 225 °C [1]. Rouf et al. (2020) reported GaN films with 'low carbon and oxygen impurities' using TDMAGa with NH₃ plasma, achieving near-stoichiometric Ga/N ratios [2]. The amide-based ligand structure of TDMAGa (Ga-N bonds) is expected to reduce carbon contamination compared to alkyl-based precursors (Ga-C bonds), as noted in JSAP 2026 conference proceedings where TDMAGa is explicitly cited as 'expected to enhance safety and reduce carbon contamination' [3]. In contrast, low-temperature decomposition of TMG typically results in carbon incorporation exceeding 10 at% due to incomplete methyl ligand elimination [4].

Thin Film Purity Carbon Contamination Oxygen Impurities XPS Analysis ALD Process Optimization

Epitaxial GaN Growth Without AlN Buffer Layer: TDMAGa Enables Direct Epitaxy on 4H-SiC vs. TMG MOCVD Requiring Buffer Layers

TDMAGa enables direct epitaxial growth of GaN on 4H-SiC substrates without the conventional AlN buffer layer required for TMG-based MOCVD processes. Rouf et al. (2020) reported that when TDMAGa was used with NH₃ plasma in an ALD process, the GaN films grew epitaxially on 4H-SiC without the need for an AlN buffer layer [1]. The authors explicitly stated that this capability 'has never been reported before.' In contrast, TMG-based MOCVD of GaN on SiC typically requires an AlN buffer layer to facilitate growth due to poor wetting of GaN on SiC [2]. This differentiation stems from the distinct surface chemistry of the amide-based precursor during nucleation, which promotes coherent GaN growth directly on the SiC surface.

Epitaxial Growth Gallium Nitride Silicon Carbide Buffer Layer Elimination Plasma-Enhanced ALD

Volatility and Transport Characteristics: TDMAGa Sublimes at 125 °C/0.01 Torr vs. TMG Vapor Pressure of 227 Torr at 20 °C

TDMAGa exhibits fundamentally different volatility characteristics compared to TMG, with implications for precursor delivery system design. TDMAGa is a crystalline solid at room temperature (mp 104–105.5 °C) and sublimes at 125 °C under reduced pressure (0.01 Torr) [1]. In contrast, TMG is a volatile liquid with a vapor pressure of 227 Torr at 20 °C [2]. While TMG's high volatility simplifies vapor delivery at room temperature, it also presents significant safety hazards due to pyrophoricity and high flammability. TDMAGa's lower volatility necessitates heated precursor delivery lines and bubblers (typically operated at 60–80 °C), but its solid-state nature and moderate sublimation temperature reduce the risk of uncontrolled vapor release and spontaneous ignition during handling [3]. This trade-off between delivery complexity and safety profile is a key procurement consideration for ALD tool integration.

Precursor Volatility Vapor Pressure ALD Precursor Delivery Bubbler Requirements Thermal Stability

Safety Profile: TDMAGa Classified as Water-Reactive Category 1 (WGK 3) and Flammable Solid Category 1 vs. TMG Pyrophoric Liquid Classification

TDMAGa presents a distinct safety profile compared to pyrophoric gallium alkyls, with implications for facility requirements and handling protocols. According to the Sigma-Aldrich safety data, TDMAGa carries GHS classifications including Flammable Solid Category 1 (H228), Skin Corrosion Category 1B (H314), Serious Eye Damage Category 1 (H318), and Water-Reactive Category 1 (H260) . The compound has a flash point of 55.7 °C and is classified under Storage Class 4.3 (hazardous materials which set free flammable gases upon contact with water) with WGK 3 (highly hazardous to water) . Critically, TDMAGa is NOT classified as pyrophoric (spontaneously flammable in air), distinguishing it from TMG and TEG which are pyrophoric liquids requiring extensive safety infrastructure including Class I, Division 1 electrical classification and specialized fire suppression systems [1]. The JSAP 2026 conference proceedings explicitly note that TDMAGa is 'expected to enhance safety' compared to alternative gallium precursors [2].

Precursor Safety GHS Classification Hazard Assessment Laboratory Safety Chemical Handling

Validated Application Scenarios for Tris(dimethylamido)gallium(III) Based on Quantitative Evidence


Low-Temperature Thermal ALD of GaN for Back-End-of-Line (BEOL) CMOS Integration

TDMAGa is validated for thermal ALD of GaN at 150–250 °C without plasma enhancement [1], a temperature regime compatible with BEOL CMOS thermal budgets (typically <400 °C). This enables monolithic integration of GaN-based power devices, RF switches, or optoelectronic components directly onto completed CMOS circuitry, which is not feasible with conventional TMG MOCVD processes operating at ~800 °C [2]. The 150–250 °C self-limiting window provides process engineers with operational flexibility while maintaining atomic-level thickness control essential for scaled device architectures. This scenario is directly supported by the quantitative evidence in Section 3 demonstrating the thermal ALD temperature window and is a primary procurement justification for TDMAGa over TMG when low-temperature GaN deposition is required.

Buffer-Free Epitaxial GaN on SiC for High-Frequency RF and Power Devices

TDMAGa enables direct epitaxial growth of GaN on 4H-SiC substrates without the conventional AlN buffer layer when used with NH₃ plasma ALD [1]. This capability simplifies the epitaxial stack, eliminates an interfacial layer that can introduce defects and parasitic resistance, and reduces total process thermal budget. For RF device manufacturers targeting high-frequency GaN-on-SiC HEMTs, this buffer-free epitaxy approach may improve device performance metrics including electron mobility and contact resistance. The evidence for this application is derived from direct experimental demonstration that TDMAGa + NH₃ plasma ALD yields epitaxial GaN on 4H-SiC without an AlN buffer layer—a result 'never reported before' for any gallium precursor [2].

Low-Carbon GaN Films for Temperature-Sensitive Substrates Requiring Moderate Post-Deposition Annealing

TDMAGa produces GaN films with carbon content of 1.1 at% and oxygen content of 3.4 at% at 225 °C deposition temperature [1], values that are sufficiently low to enable conductivity improvement through moderate post-deposition annealing rather than aggressive high-temperature treatments. Films deposited at 225 °C and annealed at 700 °C in NH₃ achieve resistivity of 10⁻¹ Ω·cm [2]. This two-step approach (low-temperature deposition + moderate anneal) is applicable to scenarios where substrates cannot tolerate high deposition temperatures but can withstand post-deposition annealing, such as GaN-on-Si power devices or flexible electronics on polyimide substrates. The quantified impurity data provides procurement justification for TDMAGa in applications where carbon contamination from low-temperature TMG processes would be prohibitive [3].

Gallium Oxide (Ga₂O₃) ALD with Reduced Carbon Contamination and Enhanced Safety

TDMAGa is actively being investigated for ε-Ga₂O₃ ALD processes, where it is explicitly cited as 'expected to enhance safety and reduce carbon contamination' compared to alternative precursors [1]. This makes TDMAGa a compelling choice for Ga₂O₃ deposition in power electronics and deep-UV optoelectronics, where film purity directly correlates with breakdown voltage and optical transparency. Additionally, TDMAGa serves as a versatile synthetic intermediate for producing gallium alkoxide complexes via reaction with alcohols [2], enabling a broader precursor development pathway for gallium oxide CVD. The combination of improved safety profile (non-pyrophoric vs. TMG) and reduced carbon contamination aligns with industry trends toward greener, higher-purity semiconductor manufacturing processes [3].

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